

Spectroscopic Profile of Imidazole-4-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidazole-4-carboxaldehyde*

Cat. No.: *B113399*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **imidazole-4-carboxaldehyde** (CAS No. 3034-50-2), a crucial heterocyclic aldehyde used in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for **imidazole-4-carboxaldehyde**, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.74	Singlet	1H	Aldehyde proton (-CHO)
7.99	Singlet	1H	Imidazole ring proton
7.94	Singlet	1H	Imidazole ring proton

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
184.46	Aldehyde carbon (CHO)
139.44	Imidazole ring carbon
134.9	Imidazole ring carbon
129.5	Imidazole ring carbon

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. While a specific peak list for **imidazole-4-carboxaldehyde** is not readily available in the public domain, the following table presents data for a closely related modified imidazole, GQD-Im, which serves as a useful reference for the expected absorption regions. The spectrum was obtained using the Attenuated Total Reflectance (ATR) technique on a solid sample.

Wavenumber (cm^{-1})	Tentative Assignment
~1680	C=O Stretch (Aldehyde)
~1380	C-N Stretch (Imidazole Ring)
~1160	C-N Stretch (Imidazole Ring)
~1030	C-O Stretch
~787	C-H Bend
~613	C-H Stretch

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For **imidazole-4-carboxaldehyde**, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) reveals a molecular ion peak consistent with its molecular weight (96.09 g/mol).

Mass-to-Charge Ratio (m/z)	Interpretation
96	Molecular Ion $[M]^+$
95	$[M-H]^+$
40	Fragment Ion

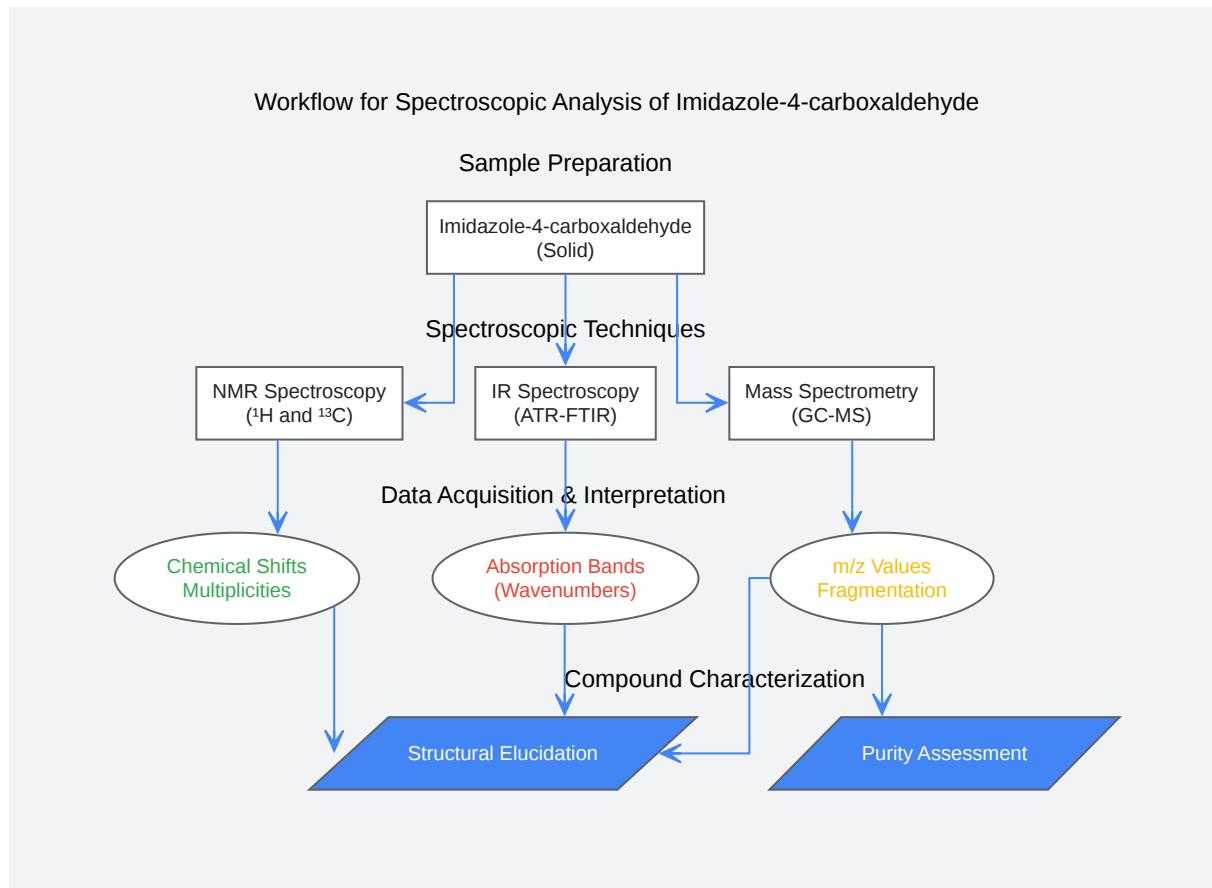
Experimental Protocols

The following sections outline representative experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

A solution of **imidazole-4-carboxaldehyde** is prepared by dissolving approximately 20 mg of the solid sample in 600 μ L of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 600 MHz and 151 MHz spectrometer, respectively. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy Protocol


The infrared spectrum is obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **imidazole-4-carboxaldehyde** sample is placed directly onto the ATR crystal, and the spectrum is recorded without any further sample preparation.

Mass Spectrometry Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) analysis is performed to determine the mass spectrum. The sample is introduced into a GC equipped with a 5% phenyl polymethylsiloxane capillary column. A typical temperature program begins at 50°C for 1 minute, followed by a ramp of 10°C/minute to 320°C, which is then held for 2 minutes. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **imidazole-4-carboxaldehyde**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **imidazole-4-carboxaldehyde**.

- To cite this document: BenchChem. [Spectroscopic Profile of Imidazole-4-carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113399#imidazole-4-carboxaldehyde-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com